trans-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide
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Overview
Description
“trans-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide” is a complex organic compound that belongs to the class of benzodioxin and benzotriazin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “trans-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide” typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin, benzotriazin, and cyclohexanecarboxylic acid derivatives. Common synthetic routes could involve:
Formation of the benzodioxin ring: This could be achieved through cyclization reactions.
Introduction of the benzotriazin moiety: This might involve nucleophilic substitution reactions.
Coupling reactions: The final step could involve coupling the benzodioxin and benzotriazin derivatives with cyclohexanecarboxamide under specific conditions such as the presence of catalysts or specific solvents.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzodioxin ring.
Reduction: Reduction reactions could target the benzotriazin moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) or other metal catalysts for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of quinones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.
Biology
In biological research, it might be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry
Industrially, the compound might find applications in the development of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of “trans-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Benzodioxin derivatives: Such as 1,4-benzodioxin-2-carboxylic acid.
Benzotriazin derivatives: Like 1,2,3-benzotriazin-4-one.
Cyclohexanecarboxamide derivatives: Such as N-cyclohexyl-4-methylcyclohexanecarboxamide.
Uniqueness
The uniqueness of “trans-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide” lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H24N4O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H24N4O4/c28-22(24-17-9-10-20-21(13-17)31-12-11-30-20)16-7-5-15(6-8-16)14-27-23(29)18-3-1-2-4-19(18)25-26-27/h1-4,9-10,13,15-16H,5-8,11-12,14H2,(H,24,28) |
InChI Key |
KTVJLGNCPVDJJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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